1,4-Bis-(2,2,2-trifluoroethyl)benzene
Overview
Description
1,4-Bis-(2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C10H8F6. It is characterized by the presence of two trifluoroethyl groups attached to a benzene ring at the 1 and 4 positions. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis-(2,2,2-trifluoroethyl)benzene can be synthesized through several methods. One common approach involves the reaction of paradibromobenzene or para-dihydroxybenzene with a compound of the formula CF3CH2O-A, where A is -SO2CF3 or an alkali metal . This reaction typically requires the presence of a Lewis acid catalyst and is carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis-(2,2,2-trifluoroethyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
1,4-Bis-(2,2,2-trifluoroethyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers use it to study the effects of fluorinated compounds on biological systems.
Mechanism of Action
The mechanism of action of 1,4-Bis-(2,2,2-trifluoroethyl)benzene involves its interaction with molecular targets and pathways within a system. The trifluoroethyl groups can influence the compound’s reactivity and interactions with other molecules, leading to various effects depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
(2,2,2-Trifluoroethyl)benzene: A related compound with a single trifluoroethyl group attached to the benzene ring.
Bis(2,2,2-trifluoroethyl) carbonate: Contains two trifluoroethyl groups attached to a carbonate moiety.
(1-Bromo-2,2,2-trifluoroethyl)benzene: Features a bromine atom in addition to the trifluoroethyl group.
Uniqueness
1,4-Bis-(2,2,2-trifluoroethyl)benzene is unique due to the presence of two trifluoroethyl groups at specific positions on the benzene ring. This structural arrangement imparts distinct chemical properties, making it valuable for specific applications that require high stability and reactivity .
Properties
IUPAC Name |
1,4-bis(2,2,2-trifluoroethyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F6/c11-9(12,13)5-7-1-2-8(4-3-7)6-10(14,15)16/h1-4H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYBAEIKSZUHJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(F)(F)F)CC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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